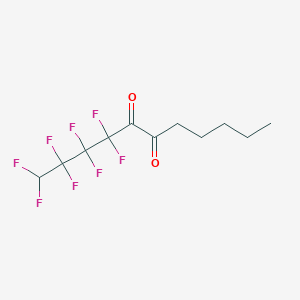
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is a fluorinated organic compound characterized by the presence of eight fluorine atoms and a diketone functional group. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione typically involves the fluorination of undecane derivatives. One common method is the direct fluorination of undecane-5,6-dione using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. Safety measures are critical due to the reactivity of fluorinating agents and the potential release of toxic by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione undergoes various chemical reactions, including:
Oxidation: The diketone group can be further oxidized to form carboxylic acids or perfluorinated carboxylates.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols or alkanes.
Substitution: Fluorinated amines or thiols.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.
Medicine: Explored for use in imaging agents and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This results in a highly polarized molecule, which can interact with various molecular targets through dipole-dipole interactions and hydrogen bonding. The diketone group can form coordination complexes with metal ions, influencing catalytic processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-1,6-hexanediol: A fluorinated diol with similar stability and chemical resistance.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: A fluorinated alkane with an iodine substituent, used in organic synthesis.
1,1,2,2,3,3,4,4-Octafluorobutane: A shorter fluorinated alkane with similar properties.
Uniqueness
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is unique due to its diketone functional group, which imparts distinct reactivity compared to other fluorinated alkanes and diols. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
62679-64-5 |
|---|---|
Molekularformel |
C11H12F8O2 |
Molekulargewicht |
328.20 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octafluoroundecane-5,6-dione |
InChI |
InChI=1S/C11H12F8O2/c1-2-3-4-5-6(20)7(21)9(14,15)11(18,19)10(16,17)8(12)13/h8H,2-5H2,1H3 |
InChI-Schlüssel |
TVTVMVPFCQNAAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


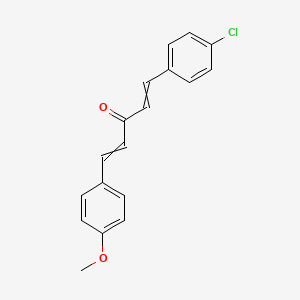
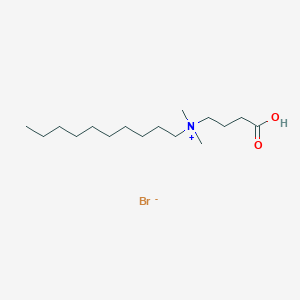
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
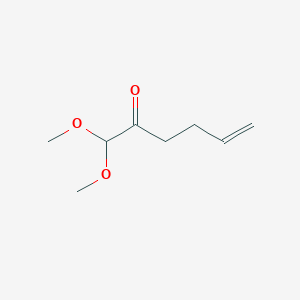
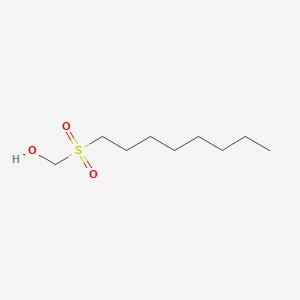

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)
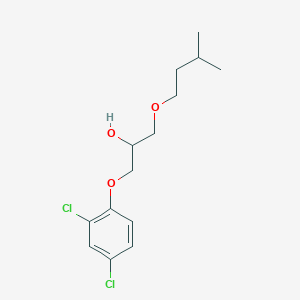
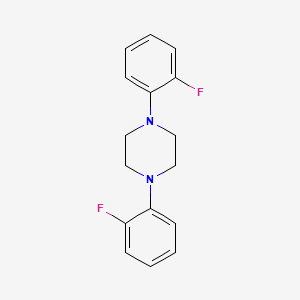
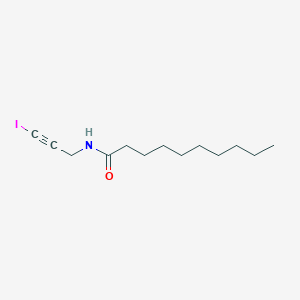
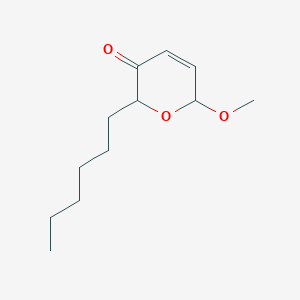
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


